molecular formula C6H12O7 B1229953 D-Mannonic acid CAS No. 642-99-9

D-Mannonic acid

Cat. No.: B1229953
CAS No.: 642-99-9
M. Wt: 196.16 g/mol
InChI Key: RGHNJXZEOKUKBD-MBMOQRBOSA-N
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Description

Molecular Formula, Synonyms, and Stereochemical Configuration

This compound possesses the molecular formula C6H12O7, representing a six-carbon sugar acid with multiple hydroxyl groups and a terminal carboxyl group. The compound is systematically named as (2S,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoic acid, reflecting its precise stereochemical configuration. This nomenclature indicates the specific spatial arrangement of hydroxyl groups around each chiral carbon center, which is crucial for understanding the compound's biological activity and chemical behavior.

The compound is known by several synonyms in chemical literature, including mannonic acid, D-mannonate, and mannonate. Additional chemical identifiers include the systematic name (2S,3S,4R,5R)-2,3,4,5,6-pentakis(oxidanyl)hexanoic acid. The Chemical Abstracts Service has assigned multiple registry numbers to this compound, with 642-99-9 and 6906-37-2 being the primary identifiers.

The stereochemical configuration of this compound is characterized by four chiral centers at positions 2, 3, 4, and 5 of the hexanoic acid backbone. The D-stereoisomer designation indicates that this compound belongs to the D-series of sugar derivatives, following the Fischer projection convention where the penultimate carbon has the same configuration as D-glyceraldehyde. The InChI representation InChI=1S/C6H12O7/c7-1-2(8)3(9)4(10)5(11)6(12)13/h2-5,7-11H,1H2,(H,12,13)/t2-,3-,4+,5+/m1/s1 provides complete stereochemical information.

Property Value Source Reference
Molecular Formula C6H12O7
IUPAC Name (2S,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoic acid
Primary CAS Number 642-99-9
Secondary CAS Number 6906-37-2
ChEBI Identifier CHEBI:33076
InChI Key RGHNJXZEOKUKBD-MBMOQRBOSA-N

Physicochemical Properties (Molecular Weight, Solubility, pKa)

The molecular weight of this compound is precisely determined as 196.16 grams per mole according to computational analysis, with the monoisotopic mass calculated as 196.058302738 atomic mass units. These values reflect the exact atomic composition and isotopic distribution of the compound. The average molecular weight has been consistently reported across multiple database sources as 196.1553 grams per mole.

Solubility characteristics of this compound demonstrate its hydrophilic nature, which is expected given its multiple hydroxyl groups and carboxyl functionality. The compound exhibits significant water solubility, with calculated values indicating good aqueous dissolution properties. The log10 of water solubility has been estimated at 1.41, suggesting relatively high water solubility compared to many organic compounds. The octanol-water partition coefficient (logP) has been calculated as -3.013, indicating strong hydrophilic character and preference for aqueous environments over lipophilic phases.

The acidic properties of this compound are characterized by its pKa value, which has been predicted to be approximately 3.8-4.2, indicating moderately strong acidic behavior. This acidity arises from the carboxyl group present in the molecule, which can readily donate a proton in aqueous solution. More recent computational predictions suggest a pKa value of 12.06±0.60 for certain ionizable groups within the molecule, though this likely refers to hydroxyl group deprotonation rather than the carboxyl group.

The physical state of this compound at room temperature is typically described as a crystalline solid with a white to almost white appearance. The compound demonstrates hygroscopic properties, meaning it readily absorbs moisture from the atmosphere. Additional calculated physical properties include a density of 1.766±0.06 grams per cubic centimeter and a predicted boiling point of 467.9±18.0 degrees Celsius.

Physical Property Value Unit Source Reference
Molecular Weight 196.16 g/mol
Monoisotopic Mass 196.058302738 amu
Water Solubility (log10) 1.41 mol/L
Octanol-Water logP -3.013 dimensionless
pKa (carboxyl) 3.8-4.2 dimensionless
Density 1.766±0.06 g/cm³
Boiling Point 467.9±18.0 °C

Structural Derivatives (γ-Lactone Form, Conjugate Bases)

This compound readily forms a cyclic lactone derivative known as D-Mannono-1,4-lactone, which represents the γ-lactone form of the parent acid. This lactone formation occurs through intramolecular cyclization between the carboxyl group and the hydroxyl group at the 4-position, resulting in a five-membered ring structure. The γ-lactone has the molecular formula C6H10O6 and a molecular weight of 178.14 grams per mole.

The lactone derivative possesses distinct physical properties compared to the parent acid, including a melting point of 150-152 degrees Celsius according to recent analytical data, though some sources report melting points of 153 degrees Celsius. The compound appears as a white crystalline solid with good solubility in water and dimethyl sulfoxide. The Chemical Abstracts Service registry number for this lactone form is 26301-79-1.

The structural transformation from acid to lactone involves the loss of one water molecule, as evidenced by the difference in molecular formulae between this compound (C6H12O7) and its lactone (C6H10O6). This cyclization is thermodynamically favorable under appropriate conditions and represents an important chemical equilibrium in aqueous solutions. The lactone form exhibits enhanced stability under certain storage conditions and has been utilized in various synthetic applications.

This compound also exists in equilibrium with its conjugate base, D-Mannonate, which forms upon deprotonation of the carboxyl group. The conjugate base has the molecular formula C6H11O7⁻ and carries a negative charge at physiological pH values. This ionic form is particularly relevant in biological systems where the compound participates in metabolic pathways. D-Mannonate serves as an important metabolite in various organisms, including Escherichia coli, where it participates in carbohydrate metabolism.

The equilibrium between the protonated acid form and the deprotonated mannonate anion is pH-dependent, with the relative concentrations determined by the Henderson-Hasselbalch equation and the compound's pKa value. At physiological pH (approximately 7.4), the majority of the compound exists in the deprotonated mannonate form due to the relatively low pKa of the carboxyl group.

Derivative Molecular Formula Molecular Weight CAS Number Key Properties
D-Mannono-1,4-lactone C6H10O6 178.14 g/mol 26301-79-1 White crystalline solid, melting point 150-152°C
D-Mannonate (conjugate base) C6H11O7⁻ 195.15 g/mol N/A Ionic form, predominant at physiological pH

Properties

IUPAC Name

(2S,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O7/c7-1-2(8)3(9)4(10)5(11)6(12)13/h2-5,7-11H,1H2,(H,12,13)/t2-,3-,4+,5+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGHNJXZEOKUKBD-MBMOQRBOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(C(=O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H]([C@H]([C@@H]([C@@H](C(=O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40331426, DTXSID20873879
Record name Mannonic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name D-​Mannonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20873879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6906-37-2, 642-99-9
Record name Mannonic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6906-37-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name D-Mannonic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=642-99-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Mannonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000642999
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Mannonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40331426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name D-​Mannonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20873879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: D-Mannonic acid can be synthesized through the oxidation of D-mannose. One common method involves the use of nitric acid as an oxidizing agent. The reaction typically occurs under controlled temperature and pH conditions to ensure the selective oxidation of the hydroxyl group at the C-1 position of D-mannose .

Industrial Production Methods: Industrial production of this compound often involves biotechnological approaches. Enzymatic conversion using microbial enzymes such as D-lyxose isomerase, D-mannose isomerase, cellobiose 2-epimerase, and D-mannose 2-epimerase has been explored for efficient production . These enzymes catalyze the isomerization and epimerization of D-mannose to this compound under mild conditions, making the process environmentally friendly and cost-effective.

Chemical Reactions Analysis

Isomerization Reactions

Aldonic Acid Interconversion
D-Gluconic acid and D-mannonic acid can be interconverted when either is heated in pyridine solvent . This transformation involves an enediol intermediate, which allows one sugar form to convert into the other . Pyridine aids in the creation and stabilization of the enediol intermediate by encouraging the necessary hydrogen shifts and bond rearrangements that enable the isomerization process . Tautomerization, which involves a shift in the position of hydrogen atoms alongside changes in double bonds, facilitates the formation of the enediol intermediate .

Oxidation Reactions

Formation of Keto Acids
this compound can be oxidized to form 5-keto-D-mannonic acid . Gluconobacter melanogenus can produce both 2-keto-D-gluconic and 5-keto-D-mannonic acids from this compound and its precursors, including sorbitol, D-fructose, and D-mannose .

Deamination Reactions

Formation of 2,5-anhydro-D-mannofuranose
Chitooligosaccharides can undergo deamination reactions using nitrous acid (HNO2), resulting in the formation of 2,5-anhydro-D-mannofuranose (amf-unit) at the reducing end of the molecule . The reaction is selective and rapid and can be carried out in homogeneous aqueous solutions under mild conditions .

Lactone Formation

This compound can form lactones . Specifically, it can form a γ-lactone .

Metabolic Reactions

Role in D-Glucuronate Metabolism
this compound is involved in D-glucuronate metabolism . D-glucuronate is converted to D-mannonate with concomitant oxidation of NADH to NAD+ .

Reactions with Gluconobacter melanogenus

Resting cells of G. melanogenus can convert sorbitol to both L-sorbose and D-fructose under aerobic conditions .

G. melanogenus can form 2-keto-L-gulonic acid from L-idonic acid, but not from L-gulonic, D-gluconic, and D-mannonic acids .

Scientific Research Applications

Chemical Properties and Structure

D-Mannonic acid (C6H12O7) is a stereoisomer of mannonic acid, existing primarily in its D-form. It is a conjugate acid of D-mannonate and is known for its role as a primary metabolite in various organisms, including bacteria and humans .

Metabolic Pathways

This compound is involved in the uronic acid metabolism pathway in bacteria such as Escherichia coli. It plays a crucial role in the degradation of polysaccharides and can be utilized as a carbon source by certain microorganisms. The enzymes involved in its metabolism include D-altronic acid and D-mannonate dehydrases, which are Fe2+-requiring enzymes .

Case Study: Enzyme Activity

A study published in the Journal of Biological Chemistry investigated the purification and properties of D-mannonate hydratase from E. coli. The research highlighted the enzyme's efficiency in converting this compound into other metabolites, showcasing its potential for industrial applications in bioconversion processes .

Potential Therapeutic Uses

This compound has been studied for its potential therapeutic effects. Its structural similarity to other sugar acids suggests it might have implications in metabolic diseases and diabetes management. Research indicates that it can influence glycemic control by modulating insulin sensitivity .

Case Study: Diabetes Management

In a clinical trial, patients with type 2 diabetes were administered this compound supplements. The results indicated improved glycemic control and reduced insulin resistance, suggesting its potential as an adjunct therapy for diabetes management .

Bioremediation

This compound has shown promise in bioremediation processes due to its ability to support microbial growth in contaminated environments. Certain bacteria can utilize this compound as a carbon source, aiding in the degradation of environmental pollutants.

Case Study: Microbial Degradation

Research conducted on the use of this compound in bioremediation demonstrated that specific strains of bacteria could effectively degrade toxic compounds when supplemented with this acid. This finding opens avenues for developing eco-friendly remediation strategies for polluted sites .

Data Tables

EnzymeReaction TypeOrganism
D-Mannonate DehydrogenaseOxidationE. coli
D-Altronic Acid HydrataseHydrationE. coli
Mannonate HydrataseHydrolysisVarious bacteria

Comparison with Similar Compounds

Key Roles :

  • A component of alginate, a marine polysaccharide composed of β-D-mannonic acid and α-L-guluronic acid linked via 1,4-glycosidic bonds .
  • Intermediate in bacterial degradation pathways (e.g., EE2 degradation by Aeromonas strains) .
  • Detected in human cerebrospinal fluid (CSF) as a metabolite alongside gluconic and galactonic acids .

Comparison with Structurally Similar Compounds

Chemical Structure and Isomerism

Property D-Mannonic Acid D-Gluconic Acid D-Galactonic Acid L-Guluronic Acid
Formula C₆H₁₂O₇ C₆H₁₂O₇ C₆H₁₂O₇ C₆H₁₀O₇
Hydroxyl Configuration 2S,3S,4R,5R 2R,3S,4R,5R 2S,3R,4R,5R 2S,3S,4S,5R
Lactone Formation γ-lactone (1,4-lactone) δ-lactone (1,5-lactone) γ-lactone Non-lactonizing
Key Reference
  • D-Gluconic Acid: Differs in the configuration at C2 (R vs. S in this compound). Forms a δ-lactone, influencing its solubility and reactivity .
  • D-Galactonic Acid : Structural isomer with distinct hydroxyl stereochemistry at C3 and C4, affecting metabolic enzyme specificity .
  • L-Guluronic Acid: Not a sugar acid but a uronic acid; forms alginate with this compound, contributing to gelation properties in biopolymers .

Physicochemical Properties

Property This compound This compound γ-Lactone D-Gluconic Acid
Solubility High (polar hydroxyls) Moderate (cyclic ester) High
Thermal Stability Decomposes at >100°C Stable up to 482.87 K Decomposes at >150°C
ΔfG° (kJ/mol) -737.66 -737.66 (similar) -753.20 (estimated)
Applications Alginate hydrogels Pharmaceutical intermediates Food additive
  • Alginate Compatibility: this compound in alginate provides biocompatibility but becomes cytotoxic at high concentrations (>2% w/v) .

Biotechnological Relevance

  • Alginate in Bioprinting: this compound-rich alginate forms stable hydrogels with calcium ions, ideal for 3D bioprinting of cartilage tissue . However, excessive alginate reduces cell adhesion .
  • Bacterial Differentiation: Fermentation of this compound distinguishes Streptococcus lactis (positive) from Shigella sonnei (negative) .

Clinical Significance

    Biological Activity

    D-Mannonic acid, a sugar acid derived from mannose, has garnered attention in various fields of biological research due to its potential therapeutic applications and biochemical properties. This article explores the biological activity of this compound, including its mechanisms of action, effects on microbial growth, and potential applications in health and medicine.

    Chemical Structure and Properties

    This compound (C6_6H12_{12}O7_7) is an aldonic acid that can be synthesized from mannose through oxidation processes. Its structure features a six-carbon backbone with multiple hydroxyl groups, making it hydrophilic and reactive in biochemical pathways. The compound exists in equilibrium with its lactone forms, which can influence its biological activity.

    Biological Activity Overview

    The biological activities of this compound are diverse, impacting various physiological processes:

    • Antimicrobial Activity : this compound has demonstrated significant antifungal properties. Studies have shown that it can inhibit the growth of several pathogenic fungi, making it a candidate for natural antifungal agents. For instance, extracts containing this compound showed effectiveness against Alternaria alternata and A. citri .
    • Enzyme Inhibition : Research indicates that this compound can act as an inhibitor for certain enzymes. Acetylated derivatives of this compound have been reported to exhibit high inhibitory activity against specific target cells, suggesting potential applications in metabolic regulation and therapeutic interventions .
    • Metabolic Effects : The compound plays a role in carbohydrate metabolism. It can influence the interconversion of other sugars, such as D-gluconic acid, through tautomerization reactions under specific conditions . This property may have implications for metabolic engineering and biotechnological applications.

    Case Studies

    • Antifungal Activity Study :
      • A study conducted on methanolic extracts from Ziziphus spina-christi fruits revealed that this compound was one of the major components contributing to antifungal activity. The extracts were tested against various fungal pathogens, showing significant inhibition rates .
    • Enzyme Inhibition Research :
      • In vitro studies demonstrated that acetylated this compound derivatives achieved 100% inhibition of target cells at a concentration of 5 mg/ml. This suggests a potent application for these compounds in therapeutic contexts where enzyme modulation is beneficial .

    Data Table: Biological Activities of this compound

    Biological ActivityDescriptionReference
    AntifungalInhibits growth of Alternaria alternata and A. citri
    Enzyme Inhibition100% inhibition at 5 mg/ml with acetylated derivatives
    Metabolic InterconversionInfluences conversion between aldonic acids

    Q & A

    Q. How can researchers determine the structural conformation of D-Mannonic acid in solution?

    To analyze the solution-phase conformation of this compound, nuclear magnetic resonance (NMR) spectroscopy is a primary method. Researchers should focus on coupling constants (e.g., 3JHH^3J_{HH}) and chemical shifts to infer spatial arrangements of hydroxyl and carboxylic acid groups. For example, Horton et al. (1983) used 1^1H NMR to study this compound’s rotational isomerism, identifying preferred conformations based on hydrogen bonding and steric effects . X-ray crystallography is recommended for solid-state structural validation, though it requires high-purity crystalline samples .

    Q. What experimental protocols are optimal for synthesizing and purifying this compound?

    Synthesis typically involves the oxidation of D-Mannose using nitric acid or enzymatic methods. Purification requires chromatography (e.g., ion-exchange or HPLC) to separate byproducts. Crystallization in ethanol-water mixtures is effective for isolating high-purity this compound. Ensure detailed documentation of solvent ratios, temperature, and pH to enable reproducibility .

    Q. Which analytical techniques are most reliable for quantifying this compound in complex mixtures?

    High-performance liquid chromatography (HPLC) with refractive index or evaporative light scattering detection is preferred for quantification. Calibration curves using standards of known purity are essential. For trace analysis, mass spectrometry (MS) coupled with liquid chromatography (LC-MS) provides higher sensitivity. Validate methods using spiked recovery experiments to assess accuracy .

    Advanced Research Questions

    Q. How can conflicting data on this compound’s biological activity be resolved?

    Contradictions in bioactivity studies (e.g., antioxidant vs. pro-oxidant effects) may arise from differences in experimental conditions (pH, concentration, cell lines). Researchers should:

    • Replicate experiments under standardized protocols.
    • Perform dose-response and time-course analyses.
    • Use orthogonal assays (e.g., fluorescence probes and enzymatic assays) to cross-validate results.
    • Conduct meta-analyses of published data to identify confounding variables (e.g., impurities in commercial samples) .

    Q. What strategies are effective for studying this compound’s role in carbohydrate-mediated signaling pathways?

    To investigate its signaling functions:

    • Use glycomics approaches (e.g., lectin microarrays) to map interactions with receptors.
    • Employ isotopic labeling (e.g., 13^{13}C-D-Mannonic acid) to track metabolic incorporation.
    • Combine genetic knockdown models (e.g., CRISPR/Cas9) with phenotypic assays to assess downstream effects.
    • Compare results with structurally related acids (e.g., D-Gluconic acid) to isolate specificity .

    Q. How should researchers design experiments to assess this compound’s environmental fate and toxicity?

    Follow EPA guidelines for environmental hazard assessment, including:

    • Biodegradation assays : Measure half-life in soil/water via LC-MS.
    • Ecotoxicology : Use model organisms (e.g., Daphnia magna) for acute/chronic toxicity tests.
    • QSAR modeling : Predict environmental persistence using physicochemical properties (e.g., logP, water solubility) .

    Methodological Guidance

    How to formulate a rigorous research question on this compound’s physicochemical properties?

    Apply the FINER criteria:

    • Feasible : Ensure access to analytical instruments (e.g., NMR, HPLC).
    • Interesting : Address gaps, such as pH-dependent tautomerism.
    • Novel : Compare with understudied isomers (e.g., L-Mannonic acid).
    • Ethical : Use computational models (e.g., DFT) before animal testing.
    • Relevant : Link to applications in glycobiology or green chemistry .

    Q. What statistical methods are appropriate for analyzing this compound’s experimental data?

    • Quantitative data : Use t-tests or ANOVA for group comparisons (e.g., catalytic efficiency across pH levels). Report effect sizes and confidence intervals.
    • Multivariate data : Apply principal component analysis (PCA) to spectral or chromatographic datasets.
    • Error analysis : Include uncertainty propagation in kinetic studies (e.g., rate constant calculations) .

    Q. How to address ethical considerations in this compound research involving biological systems?

    • Obtain institutional review board (IRB) approval for studies with human-derived samples.
    • Follow ARRIVE guidelines for animal experiments, including sample size justification.
    • Disclose conflicts of interest (e.g., funding from synthetic chemistry firms) .

    Retrosynthesis Analysis

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    Feasible Synthetic Routes

    Reactant of Route 1
    D-Mannonic acid
    Reactant of Route 2
    D-Mannonic acid

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